Cas no 4233-57-2 (6-Oxo-octanoic acid)

6-Oxo-octanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-Oxo-octanoic acid
- 6-oxooctanoic acid
- 6-keto-n-caprylic acid
- Octanoic acid,6-oxo
- 6-oxocaprylic acid
- LMFA01060020
- MFCD01320160
- MS-21412
- E80286
- 4233-57-2
- AKOS006277606
- Octanoic acid, 6-oxo-
- CHEBI:165436
- DTXSID60195143
- SCHEMBL11275177
-
- MDL: MFCD01320160
- Inchi: InChI=1S/C8H14O3/c1-2-7(9)5-3-4-6-8(10)11/h2-6H2,1H3,(H,10,11)
- InChI Key: PUOYTVHCFIDKJM-UHFFFAOYSA-N
- SMILES: CCC(=O)CCCCC(=O)O
Computed Properties
- Exact Mass: 158.09400
- Monoisotopic Mass: 158.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- PSA: 54.37000
- LogP: 1.61050
6-Oxo-octanoic acid Security Information
6-Oxo-octanoic acid Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
6-Oxo-octanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 207257-5g |
6-Oxo-octanoic acid |
4233-57-2 | 97% | 5g |
£1753.00 | 2022-02-28 | |
A2B Chem LLC | AF73693-2g |
6-OXO-OCTANOIC ACID |
4233-57-2 | 97% | 2g |
$839.00 | 2024-04-20 | |
A2B Chem LLC | AF73693-5g |
6-OXO-OCTANOIC ACID |
4233-57-2 | 97% | 5g |
$1989.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645916-5g |
6-Oxooctanoic acid |
4233-57-2 | 98% | 5g |
¥14374.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645916-250mg |
6-Oxooctanoic acid |
4233-57-2 | 98% | 250mg |
¥2739.00 | 2024-05-14 | |
TRC | O066935-500mg |
6-Oxo-octanoic acid |
4233-57-2 | 500mg |
$ 735.00 | 2022-06-03 | ||
Key Organics Ltd | MS-21412-1G |
6-Oxo-octanoic acid |
4233-57-2 | >95% | 1g |
£468.00 | 2025-02-08 | |
Fluorochem | 207257-1g |
6-Oxo-octanoic acid |
4233-57-2 | 97% | 1g |
£424.00 | 2022-02-28 | |
A2B Chem LLC | AF73693-1g |
6-OXO-OCTANOIC ACID |
4233-57-2 | 97% | 1g |
$516.00 | 2024-04-20 | |
Key Organics Ltd | MS-21412-5G |
6-Oxo-octanoic acid |
4233-57-2 | >95% | 5g |
£1715.00 | 2025-02-08 |
6-Oxo-octanoic acid Related Literature
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
Additional information on 6-Oxo-octanoic acid
Introduction to 6-Oxo-octanoic acid (CAS No. 4233-57-2)
6-Oxo-octanoic acid, with the chemical formula C₈H₁₄O₃, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, 4233-57-2, uniquely identifies it in scientific literature and databases, facilitating precise referencing in academic and industrial applications. This compound has garnered attention due to its versatile structural properties and potential biological activities, making it a subject of extensive study in medicinal chemistry.
The molecular structure of 6-Oxo-octanoic acid features a ketone group at the sixth carbon atom, flanked by an acetic acid moiety at one end and a butyl chain at the other. This unique arrangement contributes to its reactivity and interaction with biological systems. The presence of both polar (ketone and carboxyl groups) and non-polar (alkyl chain) regions makes it an intriguing candidate for drug design, particularly in the development of enzyme inhibitors and signaling modulators.
Recent research has highlighted the pharmacological potential of derivatives of 6-Oxo-octanoic acid. Studies indicate that modifications to its structure can enhance its bioavailability and target specificity. For instance, researchers have explored its role in inhibiting certain proteases, which are implicated in inflammatory responses and metabolic disorders. The compound’s ability to mimic natural fatty acids while introducing a reactive site has opened new avenues for therapeutic intervention.
In the realm of synthetic chemistry, 6-Oxo-octanoic acid serves as a valuable intermediate in the preparation of more complex molecules. Its ketone functionality allows for further derivatization via condensation reactions, while the carboxyl group enables esterification or amidation, leading to a diverse array of pharmacologically active compounds. The ease with which it can be synthesized from readily available precursors underscores its utility in both academic laboratories and industrial-scale production.
One of the most compelling aspects of 6-Oxo-octanoic acid is its role in understanding cellular signaling pathways. Emerging evidence suggests that analogs of this compound can interact with specific receptors or enzymes, thereby modulating cellular processes. For example, derivatives have been shown to influence the activity of acetylcholinesterase, a key enzyme in neurodegenerative diseases like Alzheimer’s. This has spurred interest in developing novel therapeutics based on its structural framework.
The chemical stability of 6-Oxo-octanoic acid under various conditions is another area of active investigation. Researchers are examining how environmental factors such as pH, temperature, and light affect its integrity. These studies are crucial for optimizing storage conditions and ensuring the compound’s efficacy in pharmaceutical formulations. Additionally, computational modeling has been employed to predict its behavior in different environments, providing insights that guide experimental design.
The synthesis of 6-Oxo-octanoic acid can be achieved through multiple pathways, each with distinct advantages depending on scalability and purity requirements. One common method involves the oxidation of octanal using mild oxidizing agents like selenium dioxide or potassium permanganate. Alternatively, condensation reactions between butanediol derivatives can yield the desired product with high yields under controlled conditions. These synthetic routes highlight the compound’s adaptability to different laboratory settings.
The biological activity of 6-Oxo-octanoic acid has been further explored in preclinical models. Studies have demonstrated its potential as an anti-inflammatory agent by inhibiting key pro-inflammatory cytokines. Its structural similarity to medium-chain triglycerides has also led to investigations into its effects on lipid metabolism and energy homeostasis. Such findings position it as a promising candidate for treating metabolic disorders associated with obesity and type 2 diabetes.
In conclusion, 6-Oxo-octanoic acid (CAS No. 4233-57-2) is a multifaceted compound with significant implications in pharmaceutical research and industrial applications. Its unique chemical properties enable diverse functionalization, making it a valuable building block for drug discovery. Ongoing studies continue to uncover new therapeutic potentials, reinforcing its importance as a focus for future research endeavors.
4233-57-2 (6-Oxo-octanoic acid) Related Products
- 123-76-2(4-oxopentanoic acid)
- 51568-18-4(Succinylacetone)
- 1117-74-4(4-Oxohexanoic acid)
- 14112-98-2(7-Oxooctanoic acid)
- 30828-09-2(4-Oxododecanedioic acid)
- 3128-07-2(5-Acetylvaleric acid)
- 542-05-2(1,3-Acetonedicarboxylic acid)
- 3128-06-1(Glurate)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
